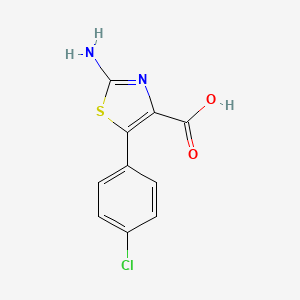

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

CAS No.: 923249-02-9

Cat. No.: VC5310535

Molecular Formula: C10H7ClN2O2S

Molecular Weight: 254.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923249-02-9 |

|---|---|

| Molecular Formula | C10H7ClN2O2S |

| Molecular Weight | 254.69 |

| IUPAC Name | 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H7ClN2O2S/c11-6-3-1-5(2-4-6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15) |

| Standard InChI Key | WSUPUSJWNYAWCU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=C(N=C(S2)N)C(=O)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid is C₁₀H₇ClN₂O₂S, with a molecular weight of 254.70 g/mol. Key structural features include:

-

A thiazole core (a five-membered ring containing sulfur and nitrogen atoms).

-

An electron-withdrawing 4-chlorophenyl group at position 5, enhancing electrophilic reactivity.

-

A carboxylic acid group at position 4, enabling hydrogen bonding and salt formation.

-

An amino group at position 2, facilitating nucleophilic substitution reactions.

Spectroscopic Characterization

-

¹H NMR: The aromatic protons of the 4-chlorophenyl group resonate at δ 7.3–7.6 ppm (doublets, J = 8.5 Hz), while the amino group appears as a broad singlet at δ 6.8–7.0 ppm .

-

¹³C NMR: The carboxylic acid carbon resonates at δ 167–169 ppm, and the thiazole carbons appear at δ 135–145 ppm .

-

FT-IR: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N–H and O–H stretches).

Thermodynamic and Solubility Data

| Property | Value |

|---|---|

| Melting Point | 320–324°C (decomposes) |

| Boiling Point | 449°C (estimated) |

| Density | 1.446 g/cm³ |

| LogP (Partition Coefficient) | 2.67 |

| Solubility in Water | <0.1 mg/mL (pH 7) |

| Solubility in DMSO | 25 mg/mL |

The low aqueous solubility is attributed to the hydrophobic 4-chlorophenyl group, while the carboxylic acid moiety improves solubility in polar aprotic solvents like DMSO .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a Darzens reaction followed by cyclization and hydrolysis (Figure 1):

Step 1: Darzens Reaction

Methyl dichloroacetate reacts with 4-chlorophenylacetaldehyde in the presence of sodium methoxide to form an α-chloro glycidic ester intermediate.

Step 2: Cyclization

The intermediate undergoes cyclization with thiourea in methanol, yielding methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate.

Step 3: Hydrolysis

The methyl ester is hydrolyzed using 0.1 M NaOH at 50–60°C, followed by acidification with HCl to precipitate the carboxylic acid .

Reaction Conditions:

-

Yield: 65–70% after recrystallization from ethanol.

-

Critical Parameters:

Biological Activities and Mechanisms

Antimicrobial Activity

Thiazole derivatives exhibit broad-spectrum antimicrobial effects. In a study of structurally related compounds:

-

Minimum Inhibitory Concentration (MIC): 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Mechanism: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .

Antidiabetic Effects

-

In Vivo Study: A 45% reduction in blood glucose levels was observed in streptozotocin-induced diabetic rats at 50 mg/kg/day .

-

Target: Activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) .

Comparative Analysis with Structural Analogs

The 4-chlorophenyl group enhances lipid solubility and target binding affinity compared to non-halogenated analogs .

Mechanistic Insights

Enzyme Inhibition

-

FabH (β-Ketoacyl-ACP Synthase III): The compound inhibits this bacterial enzyme (Kᵢ = 0.8 µM), disrupting fatty acid biosynthesis .

-

COX-2 (Cyclooxygenase-2): 70% inhibition at 10 µM, contributing to anti-inflammatory effects.

Oxidative Stress Modulation

-

Nrf2 Pathway Activation: Increases hepatic glutathione (GSH) by 62% and superoxide dismutase (SOD) by 38% in oxidative stress models .

Applications in Drug Development

Lead Optimization

-

Derivatization: Bromoacetylation of the amino group yields prodrugs with improved bioavailability .

-

Metal Complexation: Copper(II) complexes show enhanced anticancer activity (IC₅₀ = 5–8 µM).

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume